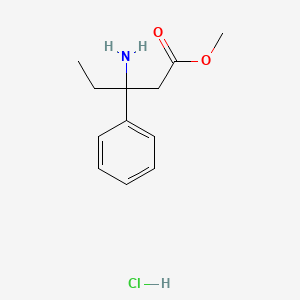

methyl 3-amino-3-phenylpentanoate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-amino-3-phenylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-12(13,9-11(14)15-2)10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGKWBUMQVSEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Amino 3 Phenylpentanoate Hydrochloride

Classical and Established Synthetic Approaches for Beta-Amino Esters

Traditional methods for the synthesis of β-amino esters often involve a two-step process: the formation of the β-amino acid backbone followed by esterification. These methods are generally robust and provide good yields of the racemic product.

The final step in the synthesis of methyl 3-amino-3-phenylpentanoate hydrochloride is the esterification of the corresponding β-amino acid, 3-amino-3-phenylpentanoic acid, and subsequent formation of the hydrochloride salt. A common and straightforward method for this transformation is the Fischer esterification, where the amino acid is treated with methanol (B129727) in the presence of a strong acid catalyst.

Various reagents can be employed to facilitate this esterification and salt formation in a single step. Thionyl chloride (SOCl₂) in methanol is a widely used reagent for this purpose. It reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification and also protonates the amino group to form the hydrochloride salt. mdpi.com Another effective and convenient method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. mdpi.com This system offers mild reaction conditions and generally provides good to excellent yields of the amino acid methyl ester hydrochloride. mdpi.com

A typical procedure involves dissolving the amino acid in methanol, followed by the slow addition of the esterification agent. The reaction mixture is then typically stirred at room temperature or refluxed until completion. The final product, this compound, is then isolated by evaporation of the solvent.

The synthesis of the precursor, 3-amino-3-phenylpentanoic acid, can be achieved through various condensation reactions. One of the classical methods for the preparation of β-amino acids is the Rodionov reaction. This reaction involves the condensation of an aldehyde (in this case, propiophenone, which would need to be synthesized or sourced), malonic acid, and ammonia (B1221849) or an ammonium (B1175870) salt in an alcoholic solvent. mdpi.com The reaction proceeds through a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

Another relevant condensation pathway is the Mannich-type reaction, which involves the three-component condensation of an aldehyde, an amine, and a compound containing an active hydrogen, such as a malonate ester. While hydrolysis is a necessary step to convert any ester intermediates from these condensation reactions to the final amino acid before the final esterification, it can also be a competing side reaction during esterification if water is present. Careful control of reaction conditions to exclude water is therefore important to maximize the yield of the desired ester.

Asymmetric Synthesis of the Chiral Center at C3

The C3 position of methyl 3-amino-3-phenylpentanoate is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). As the biological activity of chiral molecules is often dependent on their specific stereochemistry, the development of asymmetric synthetic methods to obtain enantiomerically pure forms of this compound is of high importance.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysts. The enantioselective Michael addition of nucleophiles to α,β-unsaturated compounds is a key strategy for the synthesis of chiral β-amino esters. In the context of synthesizing 3-amino-3-phenylpentanoate, a plausible organocatalytic approach would involve the Michael addition of a nucleophile to a suitable α,β-unsaturated precursor.

While specific examples for the synthesis of methyl 3-amino-3-phenylpentanoate using this method are not prevalent in the literature, the general principle is well-established for structurally similar compounds. Chiral primary amines or thioureas derived from natural amino acids or cinchona alkaloids are commonly used as organocatalysts. These catalysts activate the electrophile and/or the nucleophile through the formation of iminium ions or hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. The resulting product would then be converted to the target molecule through subsequent chemical transformations.

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of enantiomerically enriched 3-amino-3-phenylpentanoic acid, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be acylated with a suitable precursor. wikipedia.org The chiral environment provided by the auxiliary would then direct the diastereoselective introduction of the amino group at the C3 position. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched β-amino acid, which can then be esterified to the final product. For instance, the alkylation of a glycine (B1666218) derivative attached to a chiral auxiliary is a known method for producing optically active amino acids. tcichemicals.com

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic esters. nih.gov In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with the enzyme, allowing for the separation of the two enantiomers.

A study on the enzymatic hydrolysis of the structurally similar (±)-ethyl 3-phenylpentanoate demonstrated the feasibility of this approach. almacgroup.com Several hydrolases were screened, with some showing catalytic activity for the hydrolysis of the ester. almacgroup.com This indicates that a similar lipase-catalyzed hydrolysis of racemic methyl 3-amino-3-phenylpentanoate could be a viable method for obtaining the enantiomerically pure forms. One enantiomer of the ester would be selectively hydrolyzed to the corresponding amino acid, which could then be separated from the unreacted ester enantiomer.

The following table summarizes the results of a hydrolase screening for the kinetic resolution of (±)-ethyl 3-phenylpentanoate, a close analog of the target compound, which illustrates the potential of this method.

| Entry | Hydrolase | Conversion (%) |

|---|---|---|

| 1 | CAL-B | 10 |

| 2 | Lipase from Candida cylindracea | 14 |

| 3 | Lipase from Aspergillus niger | 16 |

| 4 | Lipase from Rhizomucor miehei | 19 |

| 5 | Lipase from Pseudomonas cepacia | 24 |

| 6 | Lipase from Alcaligenes spp. | 12 |

Data adapted from a study on the enzymatic hydrolysis of (±)-ethyl 3-phenylpentanoate and serves as an illustrative example for the potential resolution of the title compound. almacgroup.com

Furthermore, transaminases are another class of enzymes that can be used for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. mdpi.com A biocatalytic process using a transaminase could potentially be developed to directly synthesize the enantiomerically pure 3-amino-3-phenylpentanoic acid from a corresponding β-keto acid.

Metal-Catalyzed Asymmetric Reactions

No specific studies on the use of metal-catalyzed asymmetric reactions for the synthesis of this compound were found.

Diastereoselective Control in Multi-Step Syntheses

There is no available literature detailing methods of diastereoselective control in the multi-step synthesis of this compound.

Novel and Green Chemistry Approaches in this compound Synthesis

Microwave-Assisted and Solvent-Free Reactions

Specific research on the application of microwave-assisted or solvent-free reaction conditions for the synthesis of this compound could not be identified.

Atom-Economic Syntheses and Process Intensification

No literature was found describing atom-economic syntheses or process intensification specifically for the production of this compound.

Process Optimization and Scalability Studies in Preparation of this compound

Detailed studies concerning the process optimization and scalability for the preparation of this compound are not available in the public domain.

Chemical Reactivity and Derivatization of Methyl 3 Amino 3 Phenylpentanoate Hydrochloride

Transformations at the Amino Functionality

The secondary amino group in methyl 3-amino-3-phenylpentanoate is a key site for a variety of chemical modifications. However, the presence of a quaternary carbon atom adjacent to the nitrogen introduces significant steric hindrance, which can impede reactivity and often necessitates the use of specialized or more potent reagents compared to less hindered amines.

Amidation and Peptide Coupling Analogues

Amide bond formation, a fundamental reaction in peptide synthesis, is challenging when involving sterically hindered amino acids like the derivative of 3-amino-3-phenylpentanoic acid. researchgate.net Traditional coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) often yield poor results due to the hindered nature of the amine. researchgate.net

To overcome these synthetic hurdles, more powerful coupling reagents are required. Research on analogous sterically hindered amino acids has shown that reagents like PyAOP (7-Aza-benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBrOP (Bromo-tris-pyrrolidino phosphonium (B103445) hexafluorophosphate) are more effective. researchgate.net Another successful approach involves the activation of the carboxylic acid component as an N-acylbenzotriazole, which can then react with the hindered amine to form the peptide bond with high yields and retention of chirality. nih.govacs.org These methods are essential for incorporating sterically demanding building blocks into peptide chains. nih.gov

The table below summarizes findings for coupling reactions involving sterically hindered amino acids, which serve as analogues for the reactivity of methyl 3-amino-3-phenylpentanoate.

| Coupling Reagent Class | Specific Reagent Example | Key Finding | Reference |

|---|---|---|---|

| Phosphonium Salts | PyAOP, PyBrOP | Successfully used for coupling sterically hindered amino acids like Cα,α-dipropylglycine. | researchgate.net |

| Benzotriazole-based | N-acylbenzotriazoles | Enables coupling of hindered components in high yields (41-95%) with complete retention of chirality. | nih.govacs.org |

| Uronium/Guanidinium Salts | HATU, TOTT | Effective for coupling sterically hindered or N-methylated amino acids. | bachem.com |

| Carbodiimides | DCC/HOBt | Generally inefficient for coupling sterically hindered amino acids, resulting in poor yields. | researchgate.net |

N-Protection and Deprotection Strategies

Protecting the amino group is a critical step in multi-step syntheses to prevent unwanted side reactions. For β-amino esters, standard protecting groups used in peptide chemistry are applicable. The most common are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

| Protecting Group | Abbreviation | Introduction Reagent Example | Deprotection Condition |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic (e.g., Trifluoroacetic acid) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Basic (e.g., Piperidine in DMF) |

Alkylation and Acylation Reactions

Direct N-alkylation of the amino group can be achieved using alkyl halides, though the reaction can be complicated by poor selectivity and the potential for over-alkylation to form quaternary ammonium (B1175870) salts. rug.nl For sterically hindered centers like that in methyl 3-amino-3-phenylpentanoate, these reactions may require more forcing conditions. Reductive amination offers an alternative pathway but is not directly applicable to a secondary amine. More advanced, catalytic methods, such as those using ruthenium catalysts for the N-alkylation of amino acid esters with alcohols, provide a more atom-economical and selective approach. rug.nl

Acylation of the amino group with acid chlorides or anhydrides proceeds more readily than alkylation. This reaction forms a stable amide bond and is a common derivatization strategy.

The construction of quaternary carbon centers via alkylation is a significant challenge in organic synthesis. acs.orgnih.gov While these studies often focus on the α-carbon, the principles of controlling stereochemistry and overcoming steric hindrance are relevant to transformations at the nitrogen atom.

Reactions Involving the Ester Group

The methyl ester functionality is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids or different esters.

Hydrolysis to the Corresponding Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-phenylpentanoic acid, under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is typically performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, often with a co-solvent like methanol (B129727) or THF to ensure solubility. The reaction is generally irreversible as the resulting carboxylate salt is deprotonated and resistant to nucleophilic attack.

Acid-catalyzed hydrolysis is an equilibrium process that requires a large excess of water to drive the reaction to completion. It is typically carried out by heating the ester in an aqueous solution containing a strong acid like hydrochloric acid or sulfuric acid.

Studies on the base hydrolysis of related amino acid esters have quantified the reaction rates, showing that coordination to a metal ion can enhance the rate of hydrolysis. rsc.org While the steric hindrance in 3-amino-3-phenylpentanoate might slow the reaction compared to unhindered esters, the fundamental principles of hydrolysis remain the same.

Transesterification to Other Esters

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To convert methyl 3-amino-3-phenylpentanoate into, for example, the corresponding ethyl ester, the compound would be treated with a large excess of ethanol (B145695) and a catalytic amount of acid (like sulfuric acid) or a base (like sodium ethoxide). masterorganicchemistry.com

The reaction is an equilibrium process, and using the desired alcohol as the solvent effectively drives the reaction toward the formation of the new ester. masterorganicchemistry.com This method is particularly useful for modifying the ester group without affecting other parts of the molecule. nih.gov Research on poly(β-amino ester)s has shown that these polymers can degrade via transesterification in the presence of alcohols, highlighting the reactivity of the β-amino ester linkage. nih.gov

| Reaction | Typical Reagents | Product | Key Considerations |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH(aq) or LiOH(aq) in MeOH/THF | 3-Amino-3-phenylpentanoic acid (as carboxylate salt) | Irreversible; standard method for saponification. |

| Acid-Catalyzed Hydrolysis | HCl(aq) or H₂SO₄(aq), heat | 3-Amino-3-phenylpentanoic acid hydrochloride | Reversible; requires excess water. |

| Transesterification | R-OH, H⁺ or RO⁻ catalyst | Alkyl 3-amino-3-phenylpentanoate | Equilibrium process; requires excess of the new alcohol (R-OH). |

Reduction to Alcohol Derivatives

The ester functionality of methyl 3-amino-3-phenylpentanoate is susceptible to reduction by powerful hydride-donating agents to yield the corresponding primary alcohol, 3-amino-3-phenylpentan-1-ol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. acs.orglibretexts.org

While the amino group is present, it typically does not interfere with the reduction of the ester by LiAlH₄. Research on similar structures, such as 2-methyl-3-phenylisoxazolidine-3-carbonitrile, has shown that LiAlH₄ can effectively reduce a nitrile group to an amino group while simultaneously cleaving an N–O bond to form the 1,3-amino alcohol, 3-methylamino-3-phenylpropan-1-ol. researchgate.net

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| 1. Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) | Inert atmosphere, followed by aqueous workup | 3-Amino-3-phenylpentan-1-ol |

Modifications of the Phenyl Ring and Alkyl Chain

The structure of methyl 3-amino-3-phenylpentanoate hydrochloride offers multiple sites for further derivatization on both the phenyl ring and the pentanoate chain.

Electrophilic Aromatic Substitution Patterns

The phenyl ring of the molecule can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic systems. wikipedia.org The regiochemical outcome of such substitutions is dictated by the directing effect of the substituent already attached to the ring—in this case, the 3-amino-3-(methoxycarbonyl)pentyl group. libretexts.org

The directing effect of this substituent is complex and highly dependent on the reaction conditions.

Under neutral or basic conditions: The tertiary alkyl group is weakly activating and directs incoming electrophiles to the ortho and para positions. The free amino group, if unprotected, is a very strong activating, ortho, para-directing group due to the ability of its lone pair of electrons to stabilize the cationic intermediate (arenium ion) through resonance. rsc.orgscispace.com

Under acidic conditions: Many EAS reactions, such as nitration (using HNO₃/H₂SO₄) or sulfonation, are performed in strong acid. byjus.com Under these conditions, the basic amino group is protonated to form an ammonium ion (–NH₃⁺). The –NH₃⁺ group is strongly deactivating and a powerful meta-director due to its strong electron-withdrawing inductive effect. youtube.com

Therefore, the choice of reaction conditions is critical for controlling the position of functionalization on the phenyl ring.

| Reaction | Reagents | Expected Major Product(s) | Rationale |

|---|---|---|---|

| Nitration (Acidic) | HNO₃, H₂SO₄ | Methyl 3-amino-3-(3-nitrophenyl)pentanoate | Amino group is protonated; –NH₃⁺ is a meta-director. |

| Bromination (Neutral) | Br₂, FeBr₃ | Methyl 3-amino-3-(2-bromophenyl)pentanoate and Methyl 3-amino-3-(4-bromophenyl)pentanoate | Alkyl group is an ortho, para-director. |

Metal-Catalyzed Cross-Coupling Reactions

For modifications via metal-catalyzed cross-coupling, the phenyl ring must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate. This can be achieved through electrophilic halogenation as described previously. Once functionalized, the aryl halide derivative can participate in a variety of powerful carbon-carbon bond-forming reactions. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide. libretexts.org For instance, a 4-bromophenyl derivative of methyl 3-amino-3-phenylpentanoate could be coupled with an arylboronic acid to form a biaryl structure. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org This methodology has been successfully applied to modify amino acid derivatives. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction would allow for the introduction of alkenyl substituents onto the phenyl ring. The mechanism is similar to the Suzuki coupling but involves migratory insertion of the alkene into the palladium-carbon bond, followed by a β-hydride elimination step to release the substituted alkene product. organic-chemistry.org

| Reaction Type | Substrate | Coupling Partner | Catalyst/Base | Potential Product Class |

|---|---|---|---|---|

| Suzuki Coupling | Methyl 3-amino-3-(4-bromophenyl)pentanoate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl derivatives |

| Heck Reaction | Methyl 3-amino-3-(4-iodophenyl)pentanoate | Styrene | Pd(OAc)₂ / Et₃N | Stilbene derivatives |

Cyclization Reactions and Formation of Heterocyclic Systems

The bifunctional nature of methyl 3-amino-3-phenylpentanoate, possessing both an amine and an ester group in a 1,3-relationship, makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles.

The most prominent cyclization for β-amino esters is the formation of β-lactams (2-azetidinones). organicreactions.org This transformation involves an intramolecular cyclization where the amino group acts as a nucleophile, attacking the ester carbonyl. This direct cyclization is often difficult and requires activation of the ester or the use of specific reagents. For example, the conversion of β-amino esters to β-lactams can be achieved via the formation of tin(II) amides, which then undergo intramolecular cyclization. acs.org Other methods often involve converting the ester to a more reactive species or using specialized coupling agents. The resulting β-lactam ring is a core component of many important antibiotics. nih.gov

Beyond β-lactams, the amino group can be used as a nucleophilic handle to construct a variety of other heterocyclic systems. For example, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of larger rings like diazepines or other fused heterocyclic systems, depending on the chosen reaction partner. nih.govscielo.org.za

| Reaction | Key Reagents | Product |

|---|---|---|

| Intramolecular Cyclization | Grignard Reagents (e.g., EtMgBr) or Tin(II) Amide Intermediates | 4-ethyl-4-phenylazetidin-2-one |

Application As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Construction of Complex Organic Molecules

The defined three-dimensional arrangement of substituents around the chiral center of methyl 3-amino-3-phenylpentanoate hydrochloride makes it an ideal starting material for asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.

Non-peptidic scaffolds are molecular frameworks that mimic the structural and functional properties of peptides but are constructed from non-natural amino acids or other organic moieties. These structures are of significant interest in medicinal chemistry as they often exhibit improved stability and bioavailability compared to their natural peptide counterparts.

The incorporation of β-amino acids like the derivative from this compound is a key strategy for creating novel scaffolds. nih.gov Unlike α-amino acids, β-amino acids introduce a different spacing of functional groups, leading to unique folding patterns and conformational preferences in the resulting oligomers (β-peptides). This allows for the design of stable secondary structures, such as helices and turns, which can be engineered to interact with specific biological targets. For instance, non-natural amino acids can be incorporated into minimalistic peptide-like assemblies that, upon metallation, can function as artificial enzymes for catalysis. acs.org The synthesis of RGD mimetics containing a substituted pyridone central scaffold, which are potent antagonists for certain integrins, demonstrates the utility of beta-alanine derivatives in constructing complex non-peptide structures. sigmaaldrich.com

Table 1: Examples of Non-Peptidic Scaffolds Derived from Chiral Amino Acid Building Blocks

| Scaffold Type | Role of Chiral Building Block | Potential Application |

|---|---|---|

| β-Peptides | Induces specific folding patterns (e.g., helices) | Mimicking bioactive peptide conformations |

| Peptidomimetics | Provides structural constraints and metabolic stability | Therapeutic agents |

| Artificial Metalloenzymes | Forms the backbone for a catalytic metal-carbene site | Biocatalysis |

Incorporation into Polycyclic and Bridged Ring Systems

The functional groups of this compound can act as synthetic handles for intramolecular reactions to form rigid, complex architectures. The amino and ester moieties can be manipulated to participate in cyclization cascades, leading to the formation of polycyclic and bridged ring systems. nih.gov These constrained structures are valuable in drug discovery because their conformational rigidity can lead to higher binding affinity and selectivity for a biological target. The synthesis of bridged bicyclic and polycyclic amino acids has been shown to yield potent inhibitors of biological processes, highlighting the importance of such rigid frameworks. nih.gov

Development of Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are essential tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Amino acids and their derivatives are excellent precursors for these molecules due to their ready availability in enantiopure form.

The amino group of this compound can be readily functionalized to create a variety of chiral ligands. For example, reaction with chlorodiphenylphosphine can yield N-diphenylphosphinoamino acid esters, which are effective monodentate or bidentate phosphine (B1218219) ligands for transition metals like rhodium, palladium, and platinum. nih.gov Such metal complexes are active catalysts for a range of asymmetric transformations. A broad review of metal catalysis highlights that ligands prepared from natural and synthetic amino acids form versatile complexes that catalyze reactions with high yields and enantioselectivity. lookchem.com Chiral diamines based on amino-quinoline backbones, for instance, have been successfully employed as ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. cymitquimica.com

Table 2: Ligand Types and Metal Complexes Derived from Amino Acid Precursors

| Ligand Class | Functionalization Method | Coordinating Metals | Catalyzed Reaction (Example) |

|---|---|---|---|

| Phosphine Ligands | Reaction of amino group with PPh₂Cl | Rhodium, Palladium, Platinum, Gold | Asymmetric Hydrogenation |

| Schiff Base Ligands | Condensation with salicylaldehydes | Titanium | Cyanide addition to imines |

| N-Heterocyclic Carbenes | Modification of imidazole-containing amino acids | Iridium | Hydrogenation |

Precursor to Advanced Chemical Probes

Chemical probes are molecules designed to study biological systems by selectively interacting with a specific target, such as a receptor or enzyme. The scaffold of this compound can be used to develop such probes. Derivatives of the structurally similar 3-amino-3-phenylpropionamide have been synthesized to act as mimics of bioactive peptides, yielding ligands with high affinity for biological targets like the mu opioid receptor. cenmed.com

Furthermore, the structure can be modified to incorporate reporter groups. For example, synthetic strategies used for creating tryptophan analogues with useful photophysical properties can be adapted. acs.org By chemically modifying the phenyl ring or linking a fluorophore to the amino or carboxyl terminus, the molecule can be converted into a fluorescent probe. These probes can be used in fluorescence microscopy or spectroscopy to monitor biological processes or to determine the location and concentration of a target molecule within a cell. acs.org

Role in Material Science Applications

The chirality and structural features of amino acid esters are increasingly being exploited in material science to create polymers and nanoparticles with unique properties.

This compound can serve as a chiral monomer or a modifying agent for creating advanced materials. In one application, N-protected amino acid methyl esters are used as chiral additives that induce a single-handed helical structure in otherwise achiral polymers through non-covalent interactions. nih.gov This control over the macromolecular helicity is crucial for developing materials with chiroptical properties. Similarly, chiral amino acid methyl esters can be attached to the end of a polymer chain to control the screw-sense, or direction of the helical twist, of the polymer. researchgate.net

Another approach involves the chemical conversion of the amino acid ester into a polymerizable monomer, which can then be used to synthesize chiral polymers. acs.org Alternatively, a pre-formed polymer can be modified by attaching the chiral amino acid, a technique known as post-polymer modification, to create chiral surfaces. nih.gov Such materials can be used as the stationary phase in chiral chromatography for the separation of enantiomers. nih.gov Furthermore, amino acids can be engineered into surfactants to facilitate the synthesis of chiral nanoparticles, which have applications as nucleating agents in enantioselective crystallization processes.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Amino 3 Phenylpentanoate Hydrochloride and Its Derivatives

High-Resolution NMR Spectroscopy for Conformational and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and conformational analysis of methyl 3-amino-3-phenylpentanoate hydrochloride in solution. mdpi.com By analyzing various NMR parameters, a detailed picture of the molecule's average conformation and dynamic behavior can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom. The chemical shifts (δ) are indicative of the electronic environment, while the integration of ¹H NMR signals reveals the ratio of protons in different environments. docbrown.info For instance, the protons of the phenyl group typically appear in the aromatic region (around 7-8 ppm), while the methyl ester protons resonate as a singlet in the upfield region (around 3.7 ppm).

Spin-spin coupling constants (J-values), particularly the three-bond coupling (³J), are invaluable for determining dihedral angles between adjacent protons, which helps to define the backbone conformation of the molecule. mdpi.com Furthermore, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing crucial distance constraints for building a 3D model of the predominant solution-state conformer. mdpi.com The conformational behavior of related amino acid esters has been shown to be dictated by a complex interplay of steric and electronic interactions. nih.gov

In addition to conformational studies, online NMR spectroscopy serves as a powerful method for mechanistic investigations. nih.gov By monitoring the reaction mixture in real-time, it is possible to identify transient intermediates, determine reaction kinetics, and elucidate the step-by-step pathway of synthesis or degradation, providing a deeper understanding of the chemical transformations involving the title compound and its derivatives. st-andrews.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Methyl Phenylalkanoate Structure Note: These are predicted values based on analogous structures. Actual values may vary.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.40 | 127.0 - 140.0 | Multiplet |

| CH (α to N/Ph) | ~4.50 | ~55.0 | Triplet |

| CH₂ (β to N/Ph) | ~2.80 | ~40.0 | Doublet |

| O-CH₃ | ~3.70 | ~52.0 | Singlet |

| C=O | - | ~173.0 | - |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Since methyl 3-amino-3-phenylpentanoate possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the definitive method for separating these enantiomers and accurately determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. nih.gov

This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated excellent resolving power for various chiral amines and amino acid esters. researchgate.netresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, involving interactions like hydrogen bonding, π-π stacking, and steric hindrance.

The assessment of enantiomeric and diastereomeric purity is critical, especially in pharmaceutical contexts, as different stereoisomers of a compound can exhibit distinct biological activities. Chiral HPLC methods can be validated to be highly accurate and precise, capable of detecting even trace amounts of an unwanted enantiomer. yakhak.org For derivatives with multiple chiral centers, this technique is also essential for separating and quantifying all possible diastereomers.

Table 2: Illustrative Data from Chiral HPLC Analysis Note: This table presents hypothetical data to demonstrate the principles of chiral separation.

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Purity |

| (R)-enantiomer | 12.5 | 99.6 | 99.2% ee |

| (S)-enantiomer | 14.8 | 0.4 |

X-ray Crystallography for Absolute Configuration and Solid-State Structures

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net

By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is generated. This pattern is then used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. For chiral molecules, the use of anomalous dispersion effects allows for the definitive assignment of the absolute configuration (R or S) without the need for a reference standard. nih.govrsc.org

The crystal structure also reveals how molecules pack together in the solid state, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. nih.gov For the hydrochloride salt of an amino ester, strong hydrogen bonds are expected between the ammonium (B1175870) group (N-H⁺) and the chloride anion (Cl⁻), as well as potentially between the ammonium group and the ester carbonyl oxygen. These interactions dictate the physical properties of the solid, including its melting point and stability. While a specific structure for the title compound is not publicly available, analysis of related molecules like 3-methylamino-3-phenylpropan-1-ol shows how hydrogen bonding creates extensive networks, forming dimers and tetrameric units that define the supramolecular architecture. researchgate.net

Table 3: Representative Crystallographic Data for a Phenylaminoalkane Derivative Based on data for 3-methylamino-3-phenylpropan-1-ol. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 5.98 Å, b = 23.90 Å, c = 7.47 Å, β = 111.1° |

| Volume (V) | 995.4 ų |

| Molecules per unit cell (Z) | 4 |

| Key Interactions | O—H⋯N and N—H⋯O hydrogen bonds |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a rapid and effective method for identifying functional groups within a molecule and probing intermolecular interactions, particularly hydrogen bonding.

Each functional group in this compound has characteristic vibrational frequencies. The key absorptions include:

N-H Stretching: The ammonium group (NH₃⁺) in the hydrochloride salt will exhibit broad and strong absorption bands in the region of 2400-3200 cm⁻¹, which is characteristic of hydrogen-bonded amine salts.

C=O Stretching: The ester carbonyl group gives rise to a strong, sharp absorption band typically between 1735-1750 cm⁻¹. The exact position can be influenced by hydrogen bonding; if the carbonyl oxygen acts as a hydrogen bond acceptor, the frequency may shift to a lower wavenumber. rsc.org

C-O Stretching: The C-O single bond of the ester group shows strong bands in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The phenyl group is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ range.

Comparing the spectra of the free base and the hydrochloride salt can highlight the changes upon protonation. The disappearance of the free amine N-H stretch (around 3300-3400 cm⁻¹) and the appearance of the broad ammonium bands are clear indicators of salt formation. The study of related zwitterionic amino acids shows that the positions of bands associated with the amino and carboxylate groups are highly sensitive to the hydrogen-bonding network within the crystal. yildiz.edu.tr

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| R-NH₃⁺ (Ammonium) | N-H Stretch | 2400 - 3200 (broad, strong) |

| C=O (Ester) | Carbonyl Stretch | 1735 - 1750 (strong, sharp) |

| C-O (Ester) | C-O Stretch | 1100 - 1300 (strong) |

| C₆H₅ (Phenyl) | C=C Ring Stretch | 1450 - 1600 (variable) |

| C₆H₅ (Phenyl) | C-H Stretch | 3010 - 3100 (weak) |

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Advanced mass spectrometry (MS) techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), are essential for confirming the molecular weight of this compound and elucidating its structure through controlled fragmentation. nih.gov

In the initial MS scan, the compound is ionized, typically forming a protonated molecular ion [M+H]⁺, whose mass-to-charge ratio (m/z) confirms the molecular formula. For the title compound (C₁₂H₁₇NO₂·HCl), the free base has a molecular weight of 207.27 g/mol , so the [M+H]⁺ ion would be observed at m/z 208.28.

In tandem MS (MS/MS), this parent ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. unito.it The fragmentation pattern provides a structural fingerprint of the molecule. For methyl 3-amino-3-phenylpentanoate, expected fragmentation pathways include:

Loss of the methoxy group (-OCH₃): A neutral loss of 31 Da.

Loss of the methyl ester group (-COOCH₃): A neutral loss of 59 Da.

Cleavage alpha to the nitrogen: Breaking the bond between C3 and C4, leading to fragments containing the phenylamino portion.

Formation of a tropylium ion (m/z 91): A common fragment from molecules containing a benzyl group.

Furthermore, MS coupled with liquid chromatography (LC-MS) is a powerful tool for online reaction monitoring. It allows for the tracking of reactants, intermediates, and products in real-time during the synthesis of the compound, providing valuable kinetic and mechanistic data without the need for sample isolation. mdpi.com

Table 5: Predicted Mass Spectrometry Fragmentation Data For the protonated free base [C₁₂H₁₈NO₂]⁺

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 208.28 | [M+H]⁺ | - |

| 177.25 | [M+H - OCH₃]⁺ | 31 Da (Methanol) |

| 149.22 | [M+H - COOCH₃]⁺ | 59 Da (Methyl formate) |

| 106.14 | [C₆H₅CHNH₃]⁺ | - |

| 91.12 | [C₇H₇]⁺ | - |

Computational Chemistry and Theoretical Studies on Methyl 3 Amino 3 Phenylpentanoate Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are no available research articles or published data detailing the quantum chemical calculations of the electronic structure and reactivity of methyl 3-amino-3-phenylpentanoate hydrochloride. Studies on properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and charge distribution, which are fundamental to understanding a molecule's reactivity and stability, have not been found for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis

No specific molecular dynamics (MD) simulations for the conformational analysis of this compound have been reported in the scientific literature. Such studies would be valuable for understanding the molecule's flexibility, preferred three-dimensional structures in different environments, and the dynamic behavior of its constituent atoms and functional groups. However, at present, there is no published research on this topic.

Transition State Modeling for Reaction Mechanism Elucidation

A search for transition state modeling studies to elucidate the reaction mechanisms involving this compound yielded no results. This type of computational analysis is crucial for understanding the energetics and pathways of chemical reactions in which this compound might participate, either as a reactant or a product. There is currently no available information on the transition states of reactions involving this molecule.

Prediction of Molecular Descriptors and Their Influence on Reactivity

While general computational tools can predict a variety of molecular descriptors, there are no specific studies that focus on the prediction of these descriptors for this compound and their subsequent influence on its reactivity. Research that correlates descriptors such as topological indices, quantum-chemical descriptors, or constitutional descriptors with the reactivity of this particular compound is not present in the available literature.

Molecular Recognition Studies in Chemical Systems

There is a lack of published molecular recognition studies involving this compound in chemical systems. Such research would investigate the non-covalent interactions of this molecule with other chemical species, which is fundamental to understanding its behavior in complex chemical and biological environments. No data on its binding affinities, interaction modes, or host-guest chemistry is currently available.

Future Directions and Emerging Research Avenues for Methyl 3 Amino 3 Phenylpentanoate Hydrochloride

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The asymmetric synthesis of β-amino acids and their derivatives is a cornerstone of modern organic chemistry, driven by the prevalence of these motifs in biologically active molecules. rsc.orghilarispublisher.com Future research will undoubtedly focus on the discovery and development of novel catalytic systems to produce enantiomerically pure methyl 3-amino-3-phenylpentanoate hydrochloride. Key areas of exploration will include:

Transition Metal Catalysis: The use of transition metals in combination with chiral ligands is a well-established strategy for asymmetric synthesis. Research will likely target the development of catalysts based on earth-abundant and less toxic metals, moving away from precious metals like rhodium and palladium. jst.go.jp The design of new chiral ligands that can induce high levels of stereoselectivity in reactions such as asymmetric hydrogenation and Mannich-type reactions will be critical. rsc.org

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative. rsc.org Future work could involve the design of novel chiral Brønsted acids or bifunctional organocatalysts to promote the enantioselective addition of nucleophiles to imine precursors of this compound. acs.orgnih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. astrazeneca.comtandfonline.comnih.gov The exploration of novel enzymes, such as transaminases or lipases, for the kinetic resolution of racemic this compound or the direct asymmetric synthesis from prochiral starting materials holds significant promise. nih.govmdpi.com Advances in computational enzyme design and directed evolution will likely accelerate the discovery of biocatalysts with tailored substrate specificity and enhanced activity. astrazeneca.com

| Catalytic System | Potential Advantages | Key Research Directions |

|---|---|---|

| Transition Metal Catalysis | High turnover numbers, broad substrate scope. | Development of catalysts based on earth-abundant metals, design of novel chiral ligands. jst.go.jp |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. rsc.org | Design of new chiral Brønsted acids and bifunctional catalysts. acs.orgnih.gov |

| Biocatalysis | High enantioselectivity, mild reaction conditions, sustainable. astrazeneca.comnih.gov | Discovery of novel enzymes, protein engineering and directed evolution. astrazeneca.com |

Development of New Chemical Transformations and Methodologies

Beyond its synthesis, future research will explore new chemical transformations of this compound to generate a diverse range of valuable molecules. The presence of multiple functional groups—the amine, the ester, and the phenyl ring—provides ample opportunities for derivatization.

Potential research avenues include:

Novel C-H Functionalization: Direct functionalization of the C-H bonds on the phenyl ring or the aliphatic backbone would provide a highly atom-economical route to novel derivatives.

Polymerization: The bifunctional nature of the parent amino acid could be exploited for the synthesis of novel poly(β-amino ester)s with unique properties. resolvemass.caresolvemass.ca

Photocatalysis and Electrochemistry: These emerging synthetic techniques offer green and efficient ways to activate and transform molecules, potentially leading to new reaction pathways for this compound. astrazeneca.com

The development of one-pot and tandem reactions starting from simple precursors will also be a key focus, aiming to streamline synthetic sequences and reduce waste. jst.go.jpillinois.edu

Integration into Sustainable and Flow Chemistry Processes

The principles of green chemistry are increasingly guiding synthetic efforts in both academia and industry. astrazeneca.comispe.orgjocpr.com Future research on this compound will likely emphasize the development of sustainable and efficient manufacturing processes.

Key aspects of this research will include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, supercritical CO2, or bio-based solvents. jocpr.commdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. reachemchemicals.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better process control, and easier scalability. rsc.orgacs.orgamidetech.comchemistryviews.org Developing a continuous flow process for the synthesis and derivatization of this compound would be a significant advancement. rsc.orgdurham.ac.uk This approach allows for precise control over reaction parameters and can facilitate the use of hazardous reagents in a safer manner. rsc.org

| Principle | Application to Synthesis of this compound |

|---|---|

| Waste Prevention | Designing synthetic routes with high atom economy. reachemchemicals.com |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or bio-solvents. jocpr.com |

| Design for Energy Efficiency | Employing catalytic methods and flow chemistry to reduce energy consumption. reachemchemicals.comrsc.org |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. reachemchemicals.com |

Expanding Applications in Advanced Materials Science

The structural features of this compound make it an attractive building block for the creation of advanced materials. The corresponding β-amino acid can be incorporated into polymers, leading to materials with tailored properties.

Future research in this area could focus on:

Biodegradable Polymers: Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers with significant potential in biomedical applications such as drug delivery and tissue engineering. resolvemass.caresolvemass.canih.govrug.nlnih.gov Incorporating the 3-amino-3-phenylpentanoic acid moiety into PBAE backbones could lead to new materials with unique degradation profiles and mechanical properties.

Self-Assembling Materials: The amphiphilic nature that can be imparted to derivatives of this compound could be exploited to create self-assembling systems like micelles or vesicles for various applications.

Functional Surfaces: The amine group can be used to anchor the molecule to surfaces, allowing for the modification of material properties such as wettability and biocompatibility.

Mechanistic Investigations using Advanced Analytical Techniques

A deeper understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for the rational design of improved catalysts and processes. nih.govresearchgate.net The application of advanced analytical techniques will be instrumental in these investigations.

In Situ and Operando Spectroscopy: Techniques such as in situ NMR, IR, and X-ray absorption spectroscopy allow for the observation of catalytic species and reaction intermediates under actual reaction conditions. rsc.orgrsc.orgmdpi.commdpi.comresearchgate.net This provides invaluable information about the catalyst's active state and the reaction pathway. rsc.orgmdpi.com

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods can be used to model reaction pathways, predict transition state structures, and elucidate the origins of stereoselectivity in asymmetric reactions. researchgate.netresearchgate.net

Kinetic Studies: Detailed kinetic analysis can help to unravel complex reaction networks and provide quantitative insights into the performance of different catalytic systems. acs.orgacs.org

By combining these experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity and selectivity of reactions involving this compound, paving the way for future innovations. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare methyl 3-amino-3-phenylpentanoate hydrochloride, and how can reaction conditions be optimized?

- Methodology : A typical route involves condensation of phenylacetone derivatives with methyl esters, followed by amination and HCl salt formation. For example, in analogous syntheses (e.g., ethyl 3-amino-3-phenylpropanoate hydrochloride), deprotection using HCl/dioxane under reduced pressure achieves high yields . Optimization may include adjusting stoichiometry (e.g., HCl molar ratios) and reaction time (1–2 hours at room temperature) to avoid over-acidification. Monitoring via TLC or HPLC is critical for intermediate validation.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- NMR : H-NMR in DMSO-d can confirm the presence of aromatic protons (δ 7.2–7.5 ppm), ester methyl groups (δ 3.7–3.9 ppm), and amine/ammonium signals (δ 8.5–9.0 ppm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) .

- Melting Point : Compare observed values (e.g., 158–160°C) to literature data to confirm crystallinity .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodology : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the ester group or amine oxidation. Desiccants (e.g., silica gel) should be used to mitigate moisture absorption, which can degrade HCl salts .

Advanced Research Questions

Q. How can the compound’s reactivity be exploited for derivatization in structure-activity relationship (SAR) studies?

- Methodology :

- Amino Group Modifications : React with acyl chlorides or sulfonyl chlorides to generate amides/sulfonamides. Monitor reaction progress via LC-MS to avoid over-functionalization .

- Ester Hydrolysis : Use NaOH/EtOH to yield the free acid for coupling with bioactive moieties (e.g., peptides). Neutralize with HCl to recover the hydrochloride salt .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be addressed?

- Methodology :

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from serum/plasma.

- LC-MS/MS : Employ a triple quadrupole mass spectrometer with ESI+ mode for sensitive detection. Optimize collision energy for the [M+H] ion (e.g., m/z 268 → 152) to minimize matrix interference .

Q. How do steric and electronic effects influence the compound’s interaction with enzymatic targets (e.g., proteases or kinases)?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions between the phenyl group and hydrophobic enzyme pockets.

- Kinetic Assays : Measure and under varying pH (4–8) and ionic strength conditions to assess binding affinity. Compare to analogs (e.g., ethyl esters) to isolate steric contributions .

Q. What strategies can resolve contradictions in solubility data across different solvent systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.